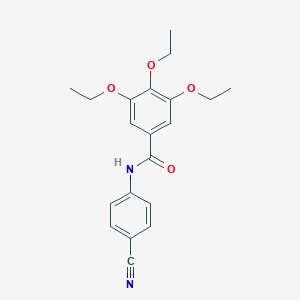
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol. CTB is a member of the benzamide family of compounds and is often used as a reference compound in various studies.
Mécanisme D'action
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide binds to the sigma-1 receptor with high affinity and acts as an agonist, meaning that it activates the receptor. The exact mechanism by which N-(4-cyanophenyl)-3,4,5-triethoxybenzamide activates the sigma-1 receptor is not fully understood, but it is thought to involve the modulation of intracellular calcium levels. Activation of the sigma-1 receptor by N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have a variety of effects on cellular processes, including the modulation of ion channels, the regulation of cell survival and death pathways, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can improve cognitive function in animal models of Alzheimer's disease and can reduce the severity of symptoms in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide in lab experiments. For example, N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have off-target effects on other receptors, which can complicate data interpretation. Additionally, the effects of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide on cellular processes can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on N-(4-cyanophenyl)-3,4,5-triethoxybenzamide. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various diseases. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used as a reference compound in the development of these drugs, but more research is needed to identify compounds that have higher affinity and selectivity for the sigma-1 receptor. Another area of interest is the role of the sigma-1 receptor in cancer. Recent studies have suggested that the sigma-1 receptor may play a role in cancer cell proliferation and survival, and N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to have anti-tumor effects in animal models. Further research is needed to fully understand the role of the sigma-1 receptor in cancer and to develop new drugs that target this receptor for cancer treatment.
Méthodes De Synthèse
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-cyanophenylamine in the presence of a base to yield N-(4-cyanophenyl)-3,4,5-triethoxybenzamide. The synthesis of N-(4-cyanophenyl)-3,4,5-triethoxybenzamide is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used extensively in scientific research due to its ability to bind to certain receptors in the brain. Specifically, N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological and pathological processes. This receptor has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. N-(4-cyanophenyl)-3,4,5-triethoxybenzamide has been used as a tool to study the role of the sigma-1 receptor in these diseases and to develop new drugs that target this receptor.
Propriétés
Formule moléculaire |
C20H22N2O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C20H22N2O4/c1-4-24-17-11-15(12-18(25-5-2)19(17)26-6-3)20(23)22-16-9-7-14(13-21)8-10-16/h7-12H,4-6H2,1-3H3,(H,22,23) |
Clé InChI |
BFYCJKUZYHOFHC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C#N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)


![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)
